4-Hydroxy Trimethoprim-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

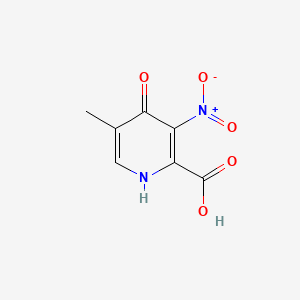

4-Hydroxy Trimethoprim-13C3 is a derivative of Trimethoprim-13C3 . Trimethoprim is an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .

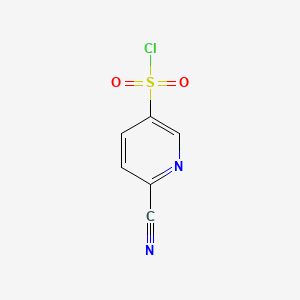

Molecular Structure Analysis

The molecular formula of 4-Hydroxy Trimethoprim-13C3 is C11(13C)3H18N4O3 . It has a molecular weight of 293.30 .Chemical Reactions Analysis

Trimethoprim and its metabolites are thought to modify endogenous proteins, which may be a cause of idiosyncratic adverse drug reactions (IADRs) .Scientific Research Applications

Antibacterial Properties and Metabolism

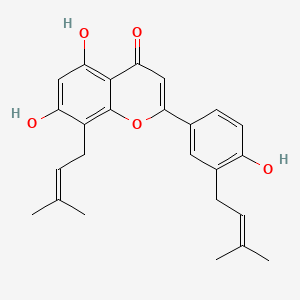

Research indicates that lipophilic analogues of trimethoprim, including those with 3,5-dialkyl-4-hydroxy substituents, show increased in vitro activity against bacteria like Neisseria gonorrhoeae. A study by Roth et al. (1988) on these analogues revealed their potential as antigonococcal agents, with a focus on their metabolism and pharmacokinetics in animal models (Roth et al., 1988).

Degradation and Transformation Products

Bergh et al. (1989) explored the degradation of trimethoprim under various conditions, finding that it undergoes catalyzed hydrolysis or oxidation to produce various products. The study emphasizes the importance of understanding the chemical stability and transformation pathways of trimethoprim and its derivatives (Bergh et al., 1989).

Enhancing Antibiotic Resistance

Manna et al. (2021) conducted a study showing that a trimethoprim derivative, 4’-desmethyltrimethoprim, inhibits both the target enzyme and its resistant variant. This research provides insights into how the modification of trimethoprim derivatives can play a role in addressing antibiotic resistance (Manna et al., 2021).

Analytical Methods and Detection

A study by Hruska and Frye (2004) developed an analytical method for determining trimethoprim in human plasma. Such methods are crucial for understanding the pharmacokinetics and metabolism of trimethoprim and its derivatives in clinical settings (Hruska & Frye, 2004).

Synthesis and Activity of Derivatives

Rashid et al. (2016) designed and synthesized novel trimethoprim derivatives to evaluate their antibacterial potential. Their work contributes to understanding the structure-activity relationship in trimethoprim analogs (Rashid et al., 2016).

Environmental Impact and Treatment

Dodd and Huang (2007) investigated the reaction kinetics and pathways of trimethoprim in water treatment processes. This research is vital for assessing the environmental impact of trimethoprim and its derivatives, as well as their removal from wastewater (Dodd & Huang, 2007).

Cellular Metabolism Effects

Kwon et al. (2008) explored the impact of trimethoprim on cellular metabolism in Escherichia coli. Their findings reveal complex interactions within the metabolic network, shedding light on the broader effects of trimethoprim and related compounds (Kwon et al., 2008).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

1391053-67-0 |

|---|---|

Product Name |

4-Hydroxy Trimethoprim-13C3 |

Molecular Formula |

C14H18N4O4 |

Molecular Weight |

309.299 |

IUPAC Name |

2,6-diamino-5-[[3,4,5-tri(methoxy)phenyl]methyl]-1H-pyrimidin-4-one |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |

InChI Key |

FYJKTYLNKCUCLP-VMIGTVKRSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |

synonyms |

2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-13C3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

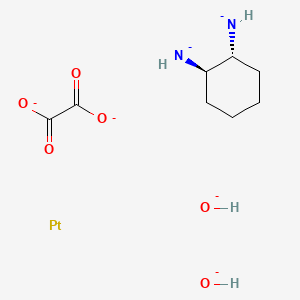

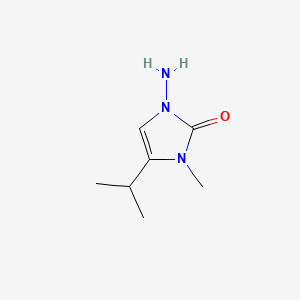

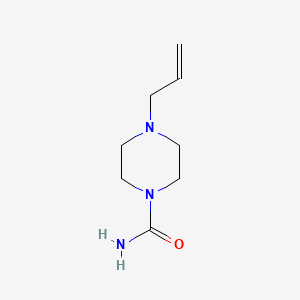

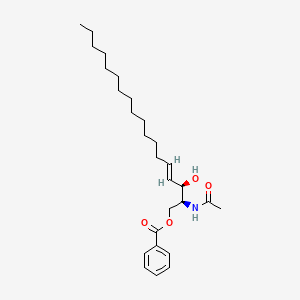

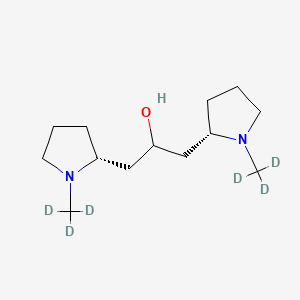

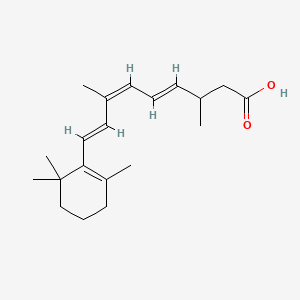

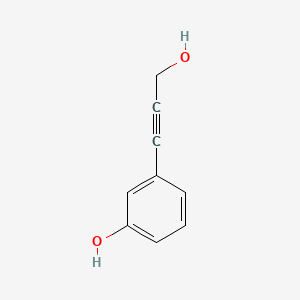

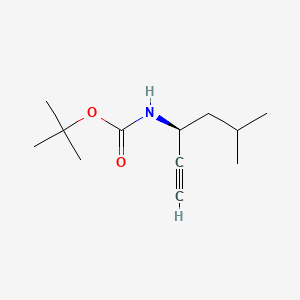

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)